6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid
Description
6-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a cyclohexene ring conjugated to a dihydroisoquinoline moiety via a carbonyl linkage. This compound’s unique structure combines the rigidity of the cyclohexene-carboxylic acid core with the aromatic and hydrogen-bonding capabilities of the dihydroisoquinoline group.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(14-7-3-4-8-15(14)17(20)21)18-10-9-12-5-1-2-6-13(12)11-18/h1-6,14-15H,7-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKURYLVZVODDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One possible route includes:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be formed through a Pictet-Spengler reaction.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via a Diels-Alder reaction between a diene and a dienophile.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and cyclohexene moieties through a carbonylation reaction, using reagents such as carbon monoxide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The isoquinoline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions due to its unique structure.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting neurological pathways.
Industry: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoquinoline moiety could be involved in binding to specific sites, while the cyclohexene ring might influence the overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, differing primarily in substituents on the dihydroisoquinoline or cyclohexene-carboxylic acid moieties.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Methoxy groups in and enhance lipophilicity and may confer resistance to oxidative metabolism, whereas the carboxylic acid group in the target compound increases polarity and solubility.
Hydrogen-Bonding Capacity: The carboxylic acid moiety in the target compound and allows for strong hydrogen-bond donor/acceptor interactions, critical for binding to enzymes or receptors.
Pharmacological Implications :
- Carboxamide derivatives like 6f are often explored for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s carboxylic acid group may limit CNS penetration but enhance peripheral target engagement.
- Sulfur-containing analogs (e.g., ) could exhibit unique reactivity or metal-binding properties, expanding applications in catalysis or chelation therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
